1H-Indene-1,3(2H)-dione, 2-[[4-(diethylamino)phenyl]methylene]-
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Overview
Description
2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a compound of significant interest in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves the condensation of 4-(diethylamino)benzaldehyde with indane-1,3-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include various substituted indane-1,3-dione derivatives, which can have different electronic and steric properties .
Scientific Research Applications
2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in biosensing and bioimaging due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with various molecular targets and pathways. The compound’s electron-accepting properties make it effective in photopolymerization processes, where it initiates polymerization upon exposure to light. In biological systems, its fluorescent properties enable it to bind to specific biomolecules, facilitating imaging and sensing applications .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar applications in organic synthesis and industry.
Uniqueness
2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE stands out due to its unique combination of electronic properties and structural versatility, making it suitable for a wide range of applications from medicinal chemistry to advanced materials science .
Properties
CAS No. |
34200-53-8 |
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Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[[4-(diethylamino)phenyl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C20H19NO2/c1-3-21(4-2)15-11-9-14(10-12-15)13-18-19(22)16-7-5-6-8-17(16)20(18)23/h5-13H,3-4H2,1-2H3 |
InChI Key |
QSKPRAZBWICXDM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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